2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine
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Overview
Description
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-chloro-1,1,1-trifluoroethane, under acidic conditions to form the benzothiazole ring.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(trifluoromethyl)benzothiazole: Lacks the amine group at the 4-position.
2-Methyl-4-aminobenzothiazole: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)-1,3-benzothiazol-4-amine: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7F3N2S |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C9H7F3N2S/c1-4-14-8-6(13)2-5(9(10,11)12)3-7(8)15-4/h2-3H,13H2,1H3 |
InChI Key |
NHHMGDYSURXWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2S1)C(F)(F)F)N |
Origin of Product |
United States |
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